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Methoxychlor-d6

Cat. No.: B596792
M. Wt: 351.7 g/mol
InChI Key: IAKOZHOLGAGEJT-HZKREGIUSA-N
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Description

Contextualization of Methoxychlor (B150320) as a Parent Compound in Environmental and Biological Systems

Methoxychlor, a synthetic organochlorine insecticide, was introduced in the 1940s and was once widely used on agricultural crops, livestock, and in public health applications to control insects like fleas, mosquitoes, and cockroaches. wikipedia.orgtidjma.tnnih.gov It was intended as a replacement for DDT, but its use has since been restricted in many countries due to its adverse effects. wikipedia.orgtidjma.tn

Methoxychlor is characterized by its persistence in the environment. tidjma.tnospar.org It does not readily dissolve in water and can be carried into rivers, lakes, and groundwater through runoff. tidjma.tnmdpi.com In aquatic ecosystems, it can be detected in sediments, where its degradation can take many months. wikipedia.orgun.org This persistence contributes to its bioaccumulation in the food chain, meaning it can be ingested and absorbed by organisms, leading to increasing concentrations at higher trophic levels. wikipedia.orgospar.org

From a biological perspective, Methoxychlor is recognized as an endocrine disruptor. ospar.orgeurekaselect.com While it exhibits weak estrogenic activity itself, its metabolites can be much more potent. eurekaselect.comnih.gov One of its primary metabolites, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), has been shown to have reproductive toxicity in animal models. wikipedia.orgjst.go.jp Exposure to Methoxychlor has been linked to various adverse health effects in animals, including hormonal imbalances, reproductive system damage, and developmental problems. eurekaselect.comnih.govoup.com

Rationale for Deuterated Analogues in Contemporary Scientific Inquiry

In analytical chemistry, particularly in techniques like mass spectrometry (MS), achieving precision and accuracy is crucial. clearsynth.com Deuterated analogues, also known as stable isotope-labeled internal standards, are essential tools for this purpose. clearsynth.compubcompare.ai These are compounds that are chemically identical to the analyte of interest, but one or more of their hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. clearsynth.compubcompare.ai

The primary rationale for using deuterated analogues like Methoxychlor-d6 is to improve the accuracy and precision of quantitative analysis. clearsynth.compubcompare.ai Here's how they achieve this:

Correction for Matrix Effects : Biological and environmental samples are often complex mixtures. The presence of other compounds can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. Since the deuterated standard is chemically and physically very similar to the analyte, it is affected by the matrix in the same way. By comparing the signal of the analyte to the known concentration of the internal standard, these interferences can be corrected for. clearsynth.comnih.gov

Compensation for Sample Loss : During sample preparation and analysis, some of the analyte may be lost. The deuterated internal standard is added to the sample at a known concentration at the beginning of the process. Any loss that occurs will affect both the analyte and the standard equally, allowing for accurate quantification of the original amount of the analyte.

Improved Method Validation : The use of deuterated standards helps ensure that an analytical method is robust and reliable. clearsynth.com They are used as reference points for calibration, reducing measurement errors. clearsynth.com

The use of stable isotopes like deuterium is preferred over radioactive isotopes in many applications because they are not radioactive, making them safer to handle, transport, and store.

Definitional Aspects and Isotopic Specificity of this compound (dimethoxy-d6)

This compound (dimethoxy-d6) is a specific isotopically labeled form of Methoxychlor. chemicalbook.com The "-d6" designation indicates that six hydrogen atoms in the parent Methoxychlor molecule have been replaced by deuterium atoms. medchemexpress.com Specifically, these substitutions occur on the two methoxy (B1213986) groups (-OCH3) of the molecule, hence the "dimethoxy-d6" name.

This isotopic substitution results in a molecule with a higher molecular weight than the unlabeled Methoxychlor, which allows it to be distinguished by mass spectrometry. silantes.com However, its chemical and physical properties remain very similar to the parent compound, which is crucial for its role as an internal standard. researchgate.net

Chemical and Physical Properties of Methoxychlor and this compound

PropertyMethoxychlorThis compound (dimethoxy-d6)
Chemical Formula C₁₆H₁₅Cl₃O₂ wikipedia.orgC₁₆H₉D₆Cl₃O₂
Molar Mass 345.65 g/mol wikipedia.org351.7 g/mol
Appearance Colorless to light-yellow crystals wikipedia.orgchemicalbook.comNot explicitly stated, but expected to be similar to the parent compound.
Solubility in Water Very low ospar.orgsolubilityofthings.comExpected to be very low, similar to the parent compound.
CAS Number 72-43-5 wikipedia.org106031-79-2 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15Cl3O2 B596792 Methoxychlor-d6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,3D,7D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKOZHOLGAGEJT-HZKREGIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=CC=C1C([2H])(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl)OC([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for Methoxychlor D6

Approaches to Deuterium (B1214612) Incorporation within Methoxychlor (B150320) Derivatives

The synthesis of Methoxychlor-d6, or 1-[2,2,2-trichloro-1-[4-(trideuteriomethoxy)phenyl]ethyl]-4-(trideuteriomethoxy)benzene, involves the specific introduction of deuterium into the methoxy (B1213986) functional groups of the parent molecule. lgcstandards.com A primary strategy for this is the use of a deuterated methylating agent to introduce the CD3 group.

One plausible synthetic route starts with the precursor 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), a known metabolite of methoxychlor. wikipedia.org This precursor can be reacted with a deuterated methyl source, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4), in the presence of a suitable base. The base deprotonates the phenolic hydroxyl groups of HPTE, forming an alkoxide that then undergoes a Williamson ether synthesis with the deuterated methylating agent.

Another approach could involve the direct reaction of anisole-d3 (deuterated anisole) with chloral (B1216628) (trichloroacetaldehyde) in the presence of a condensing agent like sulfuric acid. This method is analogous to the historical synthesis of DDT and its derivatives. chemicalbook.com

The choice of deuterated reagent is critical. Deuterated methanol (B129727) (CD3OD) can also be utilized in certain synthetic transformations, potentially through metal-mediated cross-coupling reactions with appropriate haloarenes. hbni.ac.in For instance, palladium-catalyzed reactions have been investigated for the trideuteromethoxylation of halo(hetero)arenes. hbni.ac.in

Challenges in the Controlled Synthesis of Chlorinated Deuterated Compounds

The synthesis of chlorinated deuterated compounds like this compound presents several challenges that require careful control over reaction conditions to ensure high yield and isotopic purity. solubilityofthings.com

A significant challenge lies in preventing unwanted hydrogen-deuterium (H/D) exchange reactions. nih.gov Depending on the reaction conditions (e.g., pH, temperature, and solvent), deuterium atoms at certain positions can be labile and exchange with hydrogen atoms from the solvent or other reagents. This can lead to a lower than desired level of deuterium incorporation and a mixture of isotopologues.

The synthesis of chlorinated compounds can be intricate, often involving multiple steps. solubilityofthings.com Maintaining the integrity of both the chloro- and deutero-substituents throughout the synthetic sequence is paramount. The presence of the trichloromethyl group in methoxychlor can influence the reactivity of the rest of the molecule, and reaction conditions must be chosen to avoid side reactions involving this group.

Furthermore, achieving high regioselectivity during deuteration is crucial. For this compound, the deuterium atoms must be exclusively located on the methoxy groups. Any non-specific deuteration at other positions on the aromatic rings or the ethyl bridge would result in an impure product. Recent advances in iron-catalyzed reactions have shown promise in selectively introducing deuterium at specific positions, which could be applicable to complex molecules. acs.org

Purity Assessment and Structural Elucidation of Synthesized this compound for Research Applications

Ensuring the isotopic and chemical purity of synthesized this compound is essential for its use as an internal standard in quantitative analysis. A combination of analytical techniques is employed for comprehensive characterization.

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. nih.gov High-resolution mass spectrometry (HRMS) can distinguish between the different isotopologues of methoxychlor and accurately measure their relative abundances. nih.govresearchgate.net This allows for the calculation of the isotopic purity, which is a critical parameter for a deuterated standard. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate this compound from any impurities before mass analysis. nih.govalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the position of the deuterium labels.

¹H NMR (Proton NMR) is used to verify the absence of protons on the methoxy groups.

²H NMR (Deuterium NMR) directly detects the deuterium nuclei, confirming their presence and location within the molecule.

¹³C NMR (Carbon-13 NMR) can also be used to assess deuterium labeling. The carbon signals of the deuterated methoxy groups will appear as multiplets due to coupling with deuterium, and their chemical shifts will be slightly different from the non-deuterated analog. researchgate.net

The combination of these techniques provides a robust assessment of the synthesized this compound, ensuring its suitability for demanding research applications where accuracy and reliability are paramount.

Interactive Data Table: Properties of Methoxychlor and this compound

PropertyMethoxychlorThis compound (dimethoxy-d6)
Chemical Formula C₁₆H₁₅Cl₃O₂C₁₆H₉D₆Cl₃O₂
Molecular Weight 345.65 g/mol 351.69 g/mol
CAS Number 72-43-5106031-79-2
Appearance White to off-white solidSolid
SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)ClClC(Cl)(Cl)C(C1=CC=C(C=C1)OC([2H])([2H])[2H])C2=CC=C(C=C2)OC([2H])([2H])[2H]

Data sourced from multiple references. lgcstandards.comwikipedia.orgmedchemexpress.comnih.govnist.gov

Advanced Analytical Methodologies Employing Methoxychlor D6

Utilization as an Internal Standard in High-Precision Mass Spectrometry

The primary application of Methoxychlor-d6 is as an internal standard in isotope dilution mass spectrometry (IDMS). In this role, a known quantity of the deuterated standard is added to a sample at the beginning of the analytical process. Because this compound is chemically and physically almost identical to its non-deuterated counterpart, it experiences similar losses during sample extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the deuterated standard in the final mass spectrometric analysis, chemists can accurately quantify the analyte's original concentration, effectively correcting for procedural variations.

This compound is employed in methods utilizing both Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful techniques for trace-level quantification of organic compounds.

In a GC-MS/MS based method for determining pesticide residues in various types of tea (Camellia sinensis), this compound was used as one of several internal standards. researchgate.net The tea leaves were extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based protocol, and the final extracts were analyzed by GC-MS/MS. The inclusion of this compound helped to ensure accurate quantification of a wide range of pesticides in the complex tea matrix. researchgate.net

Similarly, in the development of in vitro testing guidelines by the Organisation for Economic Co-operation and Development (OECD), this compound was specified as a potential internal standard for stopping chemical reactions in experiments determining the metabolic clearance of test chemicals like pyriproxyfen. hesiglobal.org These experiments rely on precise LC-MS/MS analysis to measure the depletion of the parent compound over time.

The table below shows typical parameters for the analysis of methoxychlor (B150320), for which this compound serves as an ideal internal standard.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Analyte Methoxychlor
Internal Standard This compound (dimethoxy-d6)
Technique GC-MS/MS
Precursor Ion (m/z) 227
Product Ions (m/z) 152, 135
Application Pesticide residue analysis in complex matrices like tea. researchgate.net

This table is interactive. Click on the headers to sort the data.

A significant challenge in trace analysis, especially with complex samples like food, soil, and biological tissues, is the "matrix effect." Co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal and, consequently, inaccurate results. Ion source conditions can also fluctuate during an analytical run, causing signal instability.

Using an isotopically labeled internal standard like this compound is the most effective way to compensate for these effects. hesiglobal.org Since this compound co-elutes chromatographically with native methoxychlor and has nearly identical ionization efficiency, any signal suppression or enhancement caused by the matrix or source fluctuations will affect both the analyte and the standard to the same degree. By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are effectively canceled out, leading to highly accurate and precise results that are independent of matrix interferences.

For reliable quantification, analytical methods must be properly calibrated and validated. When using an internal standard like this compound, calibration curves are constructed by plotting the relative response factor (the ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte. This approach ensures that the calibration is robust against variations in injection volume and instrument response.

Method validation procedures, such as those outlined by regulatory bodies, confirm that an analytical method is fit for its intended purpose. In a study determining pesticide levels in various teas, researchers performed fortification studies where known amounts of pesticides were added to blank tea samples (black and green tea) at multiple concentration levels (e.g., 10, 25, 100, and 500 μg/kg). researchgate.net The analysis of these fortified samples, using this compound as an internal standard, allowed for the calculation of key validation parameters such as accuracy (as percent recovery) and precision (as relative standard deviation). researchgate.net The results demonstrated that the method provided consistent and reliable data across different concentrations and tea types, underscoring the value of the internal standard for achieving enhanced reliability. researchgate.net

Validation ParameterFinding in Tea Analysis Study researchgate.net
Internal Standard Used This compound
Matrices Validated Black Tea, Green Tea
Fortification Levels 10, 25, 100, 500 μg/kg
Outcome The method demonstrated good recovery and precision, validating its use for routine monitoring of pesticides in tea.

This table is interactive. Click on the headers to sort the data.

Mitigation of Matrix Effects and Ion Source Variability

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

While this compound is a cornerstone for quantitative mass spectrometry, its application in Nuclear Magnetic Resonance (NMR) spectroscopy is not a primary use and is largely undocumented in published research. NMR spectroscopy is a powerful tool for elucidating the exact structure of molecules. nih.gov In NMR, deuterated compounds are most commonly used as solvents (e.g., chloroform-d, DMSO-d6) because deuterium (B1214612) is not detected in standard proton (¹H) NMR, thus providing a "clean" background against which to observe the analyte's proton signals.

The specific deuteration of this compound is on its two methoxy (B1213986) groups (-OCH₃). Theoretically, this selective labeling could be used in highly specialized mechanistic studies. For instance, if one were investigating the metabolic breakdown pathways of methoxychlor, comparing the NMR spectra of metabolites derived from the deuterated versus non-deuterated parent compound could reveal the fate of the methoxy groups. However, such applications are not found in common practice. Standard certificates of analysis for this compound confirm its identity and isotopic purity using techniques including NMR, but this is part of its characterization as a reference material, not its application as an analytical tool in an NMR-based study. pharmaffiliates.com

Development and Optimization of Chromatographic and Spectrometric Methods for Complex Sample Matrices

The development of robust and reliable analytical methods for complex matrices is a significant challenge in analytical science. The use of this compound as an internal standard is a key strategy in the development and optimization of such methods. Complex matrices, such as tea, are known for their intricate composition, containing pigments, polyphenols, and other compounds that can interfere with pesticide analysis. researchgate.net

In the development of a GC-MS/MS method for teas, the use of this compound was integral to overcoming these matrix challenges. researchgate.net By incorporating the internal standard early in the sample preparation process (added to the extraction solvent), the method could account for variability throughout the entire workflow. researchgate.net This allows for the optimization of extraction and clean-up steps, such as solid-phase extraction (SPE), with the confidence that the internal standard will accurately reflect the behavior of the target analytes. The result is a rugged analytical method capable of producing high-quality quantitative data even when applied to diverse and challenging sample types. researchgate.net This approach is fundamental to ensuring food safety and environmental monitoring, where accurate measurement in varied and complex matrices is paramount.

Investigations into the Metabolic Pathways and Biotransformation of Methoxychlor Utilizing Methoxychlor D6

Elucidation of Metabolic Pathways of Parent Methoxychlor (B150320) through Deuterated Tracers

The metabolism of methoxychlor, a proestrogenic organochlorine pesticide, is a complex process involving multiple enzymatic reactions. nih.govca.gov The use of Methoxychlor-d6, where the hydrogen atoms on the two methoxy (B1213986) groups are replaced with deuterium (B1214612), provides a powerful analytical tool to track the biotransformation of the parent compound. immunomart.commedchemexpress.com This isotopic labeling allows for the differentiation between the parent compound and its metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov

Research on O-Demethylation Metabolic Routes

A primary metabolic pathway for methoxychlor is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. ca.govnih.gov This process involves the removal of one or both methyl groups from the methoxy moieties of the methoxychlor molecule.

Studies utilizing deuterated methoxychlor have been instrumental in understanding the specifics of this pathway. The initial O-demethylation of methoxychlor results in the formation of mono-O-demethylated methoxychlor, also known as monohydroxy-methoxychlor (mono-OH-M). nih.govnih.gov Subsequent demethylation of mono-OH-M leads to the formation of bis-hydroxy-methoxychlor (bis-OH-M), also referred to as 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). nih.govnih.govnih.gov

The use of chiral [monomethyl-d3]methoxychlor has allowed for the investigation of intramolecular deuterium kinetic isotope effects on O-demethylation. nih.gov These studies, conducted with liver microsomes from rats, have revealed enantiotopic differentiation in the metabolic process, indicating that the different spatial arrangements of the molecule are metabolized at different rates. nih.gov

Analysis of Ortho-Hydroxylation Processes

In addition to O-demethylation, ortho-hydroxylation is another critical step in methoxychlor metabolism. This reaction involves the addition of a hydroxyl group to the aromatic ring at a position adjacent (ortho) to the existing hydroxyl group of the phenolic metabolites.

Research has shown that a phenolic group is often essential for efficient ortho-hydroxylation. nih.gov For instance, CYP3A4, a major human cytochrome P-450 enzyme, demonstrates a significantly higher rate of ortho-hydroxylation with mono-O-demethylated methoxychlor (which has a phenolic group) compared to the parent methoxychlor. acs.org This suggests that the initial demethylation step facilitates subsequent hydroxylation.

The analysis of these processes has been aided by the use of isotopically labeled compounds, which help in identifying the specific products of hydroxylation reactions.

Identification and Characterization of Novel Metabolites and Biotransformation Intermediates (e.g., catechol-M)

The use of advanced analytical techniques has led to the identification of previously unknown metabolites of methoxychlor. One such novel metabolite is 1,1,1-trichloro-2-(4-methoxyphenyl)-2-(3,4-dihydroxyphenyl)ethane, referred to as catechol-M. nih.gov This metabolite is a key intermediate in a newly proposed metabolic pathway. nih.gov

This pathway suggests that after the initial O-demethylation to mono-OH-M, the metabolic route can bifurcate. In one branch, mono-OH-M is further demethylated to bis-OH-M, which is then ortho-hydroxylated to form tris-OH-M. nih.gov In the alternative branch, mono-OH-M is first ortho-hydroxylated to form catechol-M, which is then O-demethylated to produce the same final product, tris-OH-M. nih.gov The identification of catechol-M and its role as an intermediate has provided a more complete picture of methoxychlor biotransformation. nih.govnih.gov

Pharmacokinetic Research and the Influence of Isotopic Substitution on Compound Fate and Disposition

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of compounds within an organism. The substitution of hydrogen with deuterium in drug molecules, a process known as deuteration, can influence these pharmacokinetic properties. immunomart.com

Deuteration can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond. As a result, deuterated compounds may exhibit altered metabolic profiles and pharmacokinetic parameters compared to their non-deuterated counterparts. medchemexpress.com

While specific pharmacokinetic data for this compound is not extensively detailed in the provided search results, the general principles of isotopic substitution suggest that its metabolic rate, and consequently its residence time in the body, could differ from that of methoxychlor. This can have implications for its biological activity and potential toxicity. Further research is needed to fully characterize the pharmacokinetic profile of this compound.

Application in In Vitro and In Vivo Metabolic Research Models for Comparative Studies

This compound serves as a crucial tool in both in vitro and in vivo metabolic studies, enabling researchers to conduct comparative analyses across different biological systems.

In vitro models, such as cryopreserved rainbow trout hepatocytes and liver S9 sub-cellular fractions, are used to determine the intrinsic clearance of compounds. hesiglobal.orgresearchgate.net In these assays, this compound is often used as an internal standard to accurately quantify the depletion of the parent compound over time. researchgate.net These studies help in comparing the metabolic capacities of different species. For example, research has compared the in vitro intrinsic clearance rates of methoxychlor in hepatocytes from rainbow trout and common carp. researchgate.net

In vivo studies in animal models, such as rats, are essential for understanding the complete metabolic fate of a compound in a whole organism. frontiersin.org These studies provide information on the distribution of metabolites in various tissues and their excretion routes. un.org Comparative in vitro metabolism studies using hepatocytes from different species, including rats, mice, dogs, and humans, are valuable for assessing whether animal models are representative of human metabolism. frontiersin.org The use of deuterated standards like this compound in these studies ensures the accurate identification and quantification of metabolites across different species and experimental setups.

Interactive Data Table: Key Enzymes in Methoxychlor Metabolism

Below is an interactive table summarizing the roles of various cytochrome P450 enzymes in the metabolism of methoxychlor.

EnzymeMetabolic RoleKey Findings
CYP1A2O-demethylation, ortho-hydroxylationExhibits mainly O-demethylation activity. nih.gov Can also catalyze ortho-hydroxylation of mono-O-demethylated methoxychlor. acs.org
CYP2B6O-demethylation, ortho-hydroxylationUniquely effective at both O-demethylation of methoxychlor to mono-OH-M and subsequent ortho-hydroxylation of mono-OH-M to catechol-M. nih.gov
CYP2C9O-demethylationA likely catalyst of methoxychlor-mono-demethylation in human liver microsomes. nih.gov
CYP2C19O-demethylationThe most catalytically competent enzyme for O-demethylation, with a high affinity for methoxychlor, mono-OH-M, and catechol-M. nih.gov
CYP2D6O-demethylation, ortho-hydroxylationPrimarily involved in O-demethylation. nih.gov Also supports ortho-hydroxylation of mono-O-demethylated methoxychlor. acs.org
CYP3A4Ortho-hydroxylationExhibits a high rate of ortho-hydroxylation of mono-O-demethylated methoxychlor but is inefficient with the parent compound, indicating the importance of a phenolic group for its activity. acs.org

Environmental Research Applications of Methoxychlor D6

Studies on Environmental Fate and Transport Mechanisms

The use of isotopically labeled compounds like Methoxychlor-d6 is instrumental in conducting detailed studies on the environmental behavior of the corresponding pollutant. These studies help scientists and regulators understand where the contaminant goes, how it transforms, and how long it persists in the environment.

Investigation of Degradation Pathways in Diverse Environmental Compartments

Research into the environmental fate of Methoxychlor (B150320) reveals significant persistence under certain conditions. un.orgwikipedia.org The compound has a low solubility in water and a high affinity for adsorbing to soil and sediment particles. epa.gov This tendency leads to its accumulation in these compartments. utwente.nl Multimedia fate modeling indicates that Methoxychlor predominantly partitions into sediment and water, with estimates suggesting a mass fraction of nearly 30% in sediment and 70% in the water column in lake environments. utwente.nlresearchgate.net

The degradation of Methoxychlor is highly dependent on the presence of oxygen. In aerobic (oxygen-rich) environments, such as surface water and topsoil, degradation is slow. un.org Conversely, under anaerobic (oxygen-deficient) conditions, often found in deeper sediments, degradation proceeds more rapidly. un.orgepa.gov

Methodologies for Assessing Bioaccumulation Processes

Methodologies to assess the bioaccumulation of Methoxychlor involve laboratory studies where aquatic organisms are exposed to the contaminant to determine its potential to concentrate in their tissues. These studies measure the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. A high BCF indicates a strong tendency for the chemical to accumulate.

Studies have shown that Methoxychlor has a significant potential for bioaccumulation in certain aquatic species. un.org However, the degree of accumulation can vary widely between different types of organisms, partly due to differences in their ability to metabolize and excrete the compound. un.org

Environmental Monitoring and Quantitative Analysis of Residues

This compound is essential for the accurate monitoring and quantification of Methoxychlor in the environment. As a deuterated standard, it is added to samples at a known concentration at the beginning of the analytical process.

Analysis in Biological Samples (e.g., Dairy Milk)

Concerns about pesticide residues in the food chain necessitate the analysis of biological samples. Methoxychlor has been measured in cow's milk to assess potential transfer from environmental or agricultural applications. In one study where dairy cows were exposed dermally, Methoxychlor concentrations in milk were determined over time.

Role as an Environmental Regulatory Standard for Analytical Compliance and Quality Assurance

The use of this compound as an internal standard is a cornerstone of quality assurance and control (QA/QC) in environmental analytical laboratories. clearsynth.com Regulatory bodies often require methods that can produce reliable, reproducible, and legally defensible data. The isotope dilution method, which relies on deuterated standards like this compound, is considered a gold standard for this purpose. nih.govtireindustryproject.org

By adding a known amount of this compound to a sample before extraction, analysts can precisely account for the recovery of the unlabeled Methoxychlor pollutant. asme.org Because the labeled and unlabeled compounds have virtually identical chemical and physical properties, they behave the same way during every step of the process (extraction, cleanup, and injection into the GC-MS). Any loss of the target analyte is mirrored by a proportional loss of the internal standard. By comparing the final signal of the analyte to the signal of the known quantity of the internal standard, a highly accurate concentration can be calculated, corrected for matrix effects and procedural losses. researchgate.netnih.gov This ensures that analytical results are robust and comparable across different laboratories, which is essential for enforcing environmental regulations and assessing compliance with pesticide residue limits. tireindustryproject.orgepa.gov

Broader Academic and Research Utility of Methoxychlor D6

Contribution to the Fundamental Understanding of Organochlorine Compound Behavior in Chemical and Biological Systems

The study of organochlorine pesticides is critical due to their persistence in the environment and potential for bioaccumulation. solubilityofthings.com Methoxychlor-d6 serves as an essential internal standard in analytical studies, particularly in mass spectrometry, to accurately quantify trace levels of Methoxychlor (B150320) and its metabolites in various environmental and biological matrices. scioninstruments.com This accurate quantification is fundamental to understanding the fate, transport, and transformation of these compounds in ecosystems.

Research has utilized this compound to investigate the metabolic pathways of Methoxychlor. nih.gov For instance, studies have elucidated the role of cytochrome P450 enzymes in the O-demethylation and hydroxylation of Methoxychlor, leading to the formation of various metabolites. nih.gov Understanding these metabolic processes is key to comprehending the compound's biological activity and potential toxicity. The use of the deuterated analog helps in distinguishing the administered compound and its breakdown products from any pre-existing or co-eluting substances in the biological sample.

Furthermore, the use of isotopically labeled compounds like this compound contributes to research on the broader behavior of organochlorine compounds, such as their partitioning between different environmental compartments (water, soil, air) and their uptake and accumulation in organisms. un.orgresearchgate.net

Facilitation of Research in Pharmaceutical Development and Agrochemical Sciences through Precise Quantification and Pathway Elucidation

In both pharmaceutical and agrochemical research, the ability to precisely quantify the concentration of a compound and its metabolites is paramount for understanding its efficacy, metabolism, and potential off-target effects. scioninstruments.com this compound, as a stable isotope-labeled internal standard, is instrumental in developing and validating robust analytical methods for these purposes. medchemexpress.com

In the context of agrochemical sciences, research has focused on the effectiveness and environmental impact of pesticides like Methoxychlor. usda.govusda.gov The use of this compound allows for precise measurement of residue levels on crops and in the environment, aiding in the development of safer and more effective application strategies. usda.gov It also helps in studying the degradation and persistence of the pesticide in various environmental conditions. ub.edu

While not a pharmaceutical itself, the analytical techniques refined using compounds like this compound are directly transferable to pharmaceutical development. The principles of using internal standards for accurate quantification in complex matrices are fundamental in pharmacokinetics, where researchers track the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. The insights gained from metabolic studies of compounds like Methoxychlor, facilitated by its deuterated analog, can also inform the design of new agrochemicals and pharmaceuticals with improved metabolic stability and reduced potential for adverse effects. nih.govwho.int

Advancements in Analytical Chemistry and Isotopic Labeling Methodologies

The use of this compound has contributed to the advancement of analytical techniques, particularly in the field of mass spectrometry. scioninstruments.com The development of methods for the analysis of organochlorine pesticides often involves complex sample preparation steps to remove interfering substances from the matrix. scioninstruments.com this compound, when added to a sample at the beginning of the extraction process, can correct for losses of the target analyte that may occur during these steps, leading to more accurate and reliable results. scioninstruments.com

The application of stable isotope-labeled standards like this compound has become a cornerstone of modern quantitative analysis, especially in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govreddit.com These methods offer high sensitivity and selectivity, allowing for the detection of compounds at very low concentrations. scioninstruments.com

Moreover, the synthesis and use of deuterated compounds like this compound are part of the broader field of isotopic labeling, which has seen significant advancements. creative-proteomics.comnih.gov These methodologies are not only crucial for quantitative analysis but also for mechanistic studies, where researchers aim to understand the detailed steps of chemical reactions and biological processes. creative-proteomics.com The ability to create molecules with specific isotopic labels provides a powerful tool for tracing the fate of individual atoms through complex transformations.

Q & A

Q. What in vitro models best replicate this compound metabolism in mammalian systems?

  • Methodological Answer : Use primary hepatocyte cultures or liver microsomes from relevant species (e.g., rat, human). Monitor CYP450 isoform activity (e.g., CYP3A4, CYP2B6) via inhibitor assays. Quantify hydroxylated metabolites using LC-HRMS and compare to non-deuterated Methoxychlor to assess isotopic effects on metabolic pathways .

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